molecular formula C10H10ClN5O2 B12489123 (4Z)-5-amino-4-[2-(4-chloro-2-hydroxyphenyl)hydrazinylidene]-2-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-5-amino-4-[2-(4-chloro-2-hydroxyphenyl)hydrazinylidene]-2-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12489123
M. Wt: 267.67 g/mol
InChI Key: YCQGOVLRJQZSNI-UHFFFAOYSA-N
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Description

5-amino-4-[2-(4-chloro-2-hydroxyphenyl)diazen-1-yl]-2-methyl-1H-pyrazol-3-one is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-[2-(4-chloro-2-hydroxyphenyl)diazen-1-yl]-2-methyl-1H-pyrazol-3-one typically involves a multi-step process. One common method starts with the diazotization of 4-chloro-2-hydroxyaniline to form the corresponding diazonium salt. This intermediate is then coupled with 5-amino-2-methyl-1H-pyrazol-3-one under controlled conditions to yield the target compound. The reaction is usually carried out in an acidic medium at low temperatures to ensure the stability of the diazonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and solvents that can be easily recycled can make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-[2-(4-chloro-2-hydroxyphenyl)diazen-1-yl]-2-methyl-1H-pyrazol-3-one can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or zinc dust in acidic medium are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions include various substituted pyrazoles, quinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-amino-4-[2-(4-chloro-2-hydroxyphenyl)diazen-1-yl]-2-methyl-1H-pyrazol-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the production of dyes and pigments due to its vivid color properties.

Mechanism of Action

The mechanism of action of 5-amino-4-[2-(4-chloro-2-hydroxyphenyl)diazen-1-yl]-2-methyl-1H-pyrazol-3-one involves its interaction with various molecular targets and pathways. The azo group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-2-(5-methyl-benzothiazol-2-yl)-4-p-tolylazo-1,2-dihydro-pyrazol-3-one
  • 4-(4-bromo-phenylazo)-5-methyl-2-(5-methyl-benzothiazol-2-yl)-1,2-dihydro-pyrazol-3-one

Uniqueness

Compared to similar compounds, 5-amino-4-[2-(4-chloro-2-hydroxyphenyl)diazen-1-yl]-2-methyl-1H-pyrazol-3-one is unique due to the presence of both the chloro and hydroxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the azo and pyrazole moieties provides a versatile scaffold for further chemical modifications and applications.

Properties

Molecular Formula

C10H10ClN5O2

Molecular Weight

267.67 g/mol

IUPAC Name

5-amino-4-[(4-chloro-2-hydroxyphenyl)diazenyl]-2-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C10H10ClN5O2/c1-16-10(18)8(9(12)15-16)14-13-6-3-2-5(11)4-7(6)17/h2-4,15,17H,12H2,1H3

InChI Key

YCQGOVLRJQZSNI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(N1)N)N=NC2=C(C=C(C=C2)Cl)O

Origin of Product

United States

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